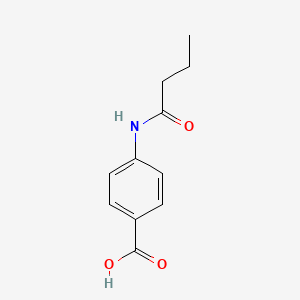

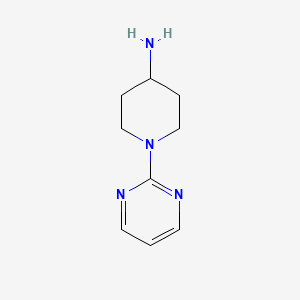

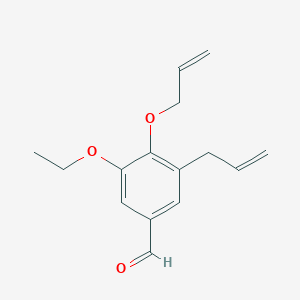

![molecular formula C7H7N3O B1276005 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 5217-59-4](/img/structure/B1276005.png)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Overview

Description

The compound "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol" is a derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, which is a structure of interest due to its biological significance. The [1,2,4]triazolo[1,5-a]pyridine core is known for its presence in compounds with various biological activities, including the potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization as mentioned in one of the studies .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives has been achieved through different methods. One approach involves the regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are closely related to the compound of interest . Another method includes a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features high yields and short reaction times . Additionally, a three-component condensation has been used to synthesize (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For instance, the molecular structure of a methoxy-methyl derivative was determined using single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide insights into the bond lengths, bond angles, torsion angles, and vibrational assignments that could be relevant to the molecular structure analysis of "7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol".

Chemical Reactions Analysis

Chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives have been explored in various studies. For example, the reaction of 7-aminotriazolopyridines with sulfuric acid and bromine has been shown to yield hydroxyalkylpyridines and brominated pyridines, respectively . The lithiation reactions of triazolopyridines have also been described, leading to various 7-substituted derivatives upon reaction with electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been characterized through different analytical techniques. The vibrational dynamics and molecular structure of triazolopyridines and their methyl-derivatives have been determined using DFT calculations, which provide information on vibrational energy levels and potential energy distribution . The crystal and molecular structures, as well as IR and Raman spectra of related compounds, have been studied to understand their vibrational characteristics and the role of hydrogen bonding in the formation of these compounds .

Scientific Research Applications

Optimization of Pharmacokinetic Properties

A study described the synthesis and preclinical characterization of novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are potent and selective brain penetrant P2X7 antagonists. These compounds, through optimization, showed excellent pharmacokinetic profiles, good CNS partitioning, and robust in vivo target engagement after oral dosing. This led to the identification of a clinical candidate for further development (Letavic et al., 2017).

Experimental and Theoretical Studies

Another research focused on the structural features of a similar compound, providing detailed experimental and theoretical insights. The study involved single-crystal X-ray diffraction, FT-IR spectroscopy, and calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. This comprehensive analysis offered valuable information on the molecular structure and surface properties of the compound (Gumus et al., 2018).

Synthesis and Reactivity

Research into the synthesis and structure of 1,2,3-triazolo[1,5-a]pyridinium N2-dicyanomethylides and their reaction with acetylenic dipolarophiles was documented. This study contributed to understanding the reactivity of triazolopyridines and their potential in creating new molecules with specific properties (Abarca et al., 1996).

Potential Helicating Ligands and Luminescent Sensors

Further exploration led to the synthesis of novel triazolopyridines as potential helicating ligands or luminescent sensors. This research expanded the application of triazolopyridines into the field of sensor technology, showcasing their versatility beyond pharmaceuticals (Abarca et al., 2004).

Antimicrobial Activity

Another study synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antimicrobial activity. The results revealed significant biological activity against tested microorganisms, demonstrating the potential of these compounds in addressing antibiotic resistance (Suresh et al., 2016).

Future Directions

properties

IUPAC Name |

7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZYFKSIVQROCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406631 | |

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol | |

CAS RN |

848316-23-4, 5217-59-4 | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

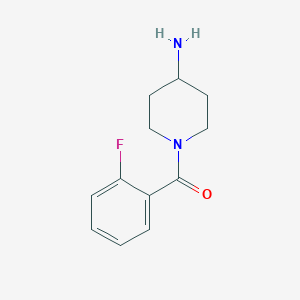

acetic acid](/img/structure/B1275947.png)